6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one
Overview
Description
6-Amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one is a chemical compound with the CAS Number: 123375-89-3 . It has a molecular weight of 270.21 .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2,6-dichloro-4-trifluoromethyl aniline as a raw material . The reaction involves the formation of a diazonium salt, which is then condensed with ethyl cyanoacetate, followed by cyclization .Molecular Structure Analysis
The molecular formula of 6-Amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one is C11H9F3N4O .Scientific Research Applications
Synthesis and Anti-inflammatory Activities
Pyrimidines, including the compound , are part of a broader class of compounds displaying a wide array of pharmacological effects. Research has highlighted their role in anti-inflammatory activities, where their mechanism involves inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. This inhibition suggests potential applications in developing new anti-inflammatory agents with reduced toxicity by exploiting the structure-activity relationships of pyrimidine derivatives (Rashid et al., 2021).
Pharmacological Potency
Pyrimidine derivatives are recognized for their broad pharmacological activities. Their structural core is considered a promising scaffold for the development of new biologically active compounds. This includes a range of activities from antiviral to antimicrobial and even antitumor effects. The comprehensive analysis of pyrimidine structures and their activity suggests a pathway for designing compounds with desired pharmacological activities (Chiriapkin, 2022).
Role in Anti-Alzheimer's Research
Pyrimidine derivatives have been studied for their potential as Anti-Alzheimer's agents. Their structural diversity and ability to modulate various biological activities make them suitable candidates for research in neurological disorders. The study of structure-activity relationships (SAR) of these compounds could lead to the development of new therapeutics for managing Alzheimer's disease (Das et al., 2021).
Development of Optoelectronic Materials
The pyrimidine scaffold, including variations such as the one , finds applications in the development of optoelectronic materials. Research has shown that incorporating pyrimidine units into π-extended systems can lead to novel materials with desirable photo- and electroluminescent properties. These materials are valuable for their potential use in electronic devices and sensors, highlighting the versatility of pyrimidine derivatives beyond biological applications (Lipunova et al., 2018).
Agricultural and Medical Product Development
Amino-1,2,4-triazoles, closely related to pyrimidines in terms of nitrogen heterocycle chemistry, have been extensively used in developing agricultural products, pharmaceuticals, and other fine chemicals. Their utility spans from the production of plant protection products to cardiological drugs, showcasing the broad industrial applications of compounds with pyrimidine-like structures (Nazarov et al., 2021).
properties
IUPAC Name |
4-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)16-10-17-8(15)5-9(19)18-10/h1-5H,(H4,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJULGJPDMRJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CC(=O)N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.